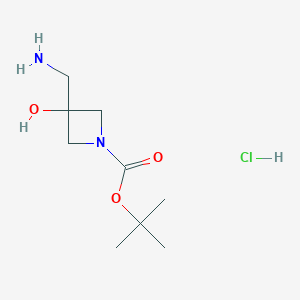

Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride

Description

Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride (CAS No. 1955507-01-3) is a substituted azetidine derivative with the molecular formula C₉H₁₉ClN₂O₃ and a molecular weight of 238.71 g/mol . The compound features a unique azetidine ring substituted with a hydroxy group, an aminomethyl group, and a tert-butyl carboxylate moiety. As a hydrochloride salt, it is commonly utilized in pharmaceutical research due to its stability and solubility profile. Global suppliers include pharmaceutical and chemical companies in China, India, Japan, and Europe, though availability may vary .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11;/h13H,4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKLERAQYUTDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the azetidine ring, often through nucleophilic substitution reactions.

Addition of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Various electrophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride shows potential as a building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Inhibition of Acetyl-CoA Carboxylase

A notable application of this compound is its role as an inhibitor of acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism. Research indicates that compounds similar to this compound can be used to manage conditions such as obesity and dyslipidemia by modulating lipid metabolism .

Organic Synthesis Applications

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its azetidine ring structure allows for various chemical modifications, making it versatile in synthetic pathways.

Chemical Reactions

The compound can participate in several types of reactions:

- Nucleophilic Substitution : The azetidine nitrogen can be substituted with different nucleophiles.

- Reduction Reactions : The hydroxy group can be reduced to form alcohols or other functional groups.

These reactions expand its utility in synthesizing diverse organic compounds.

Research indicates that this compound may exhibit biological activities relevant to medicinal applications:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Anticancer | Potential to inhibit cancer cell proliferation through enzyme inhibition. |

| Anti-inflammatory | May modulate inflammatory pathways, although specific studies are limited. |

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues of the compound, emphasizing substituent variations and their implications:

Functional Group Impact on Properties

- Aminomethyl vs. Amino Groups: The aminomethyl substituent provides a primary amine, increasing reactivity in coupling reactions compared to secondary amines (e.g., 3-amino-3-methyl derivatives) .

- tert-Butyl Carboxylate : This bulky group stabilizes the azetidine ring against hydrolysis, a feature shared with tert-butyl azetidine-3-carboxylate hydrochloride .

Research and Development Considerations

- Stability : The hydrochloride salt improves shelf-life compared to free bases, a critical factor for industrial-scale storage .

- Similarity Scores : Tools like Tanimoto coefficients (e.g., 0.86 for tert-butyl azetidine-3-carboxylate hydrochloride) quantify structural overlap, aiding in drug discovery pipelines .

Biological Activity

Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride (CAS Number: 1008526-71-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Structure : The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with an aminomethyl and a hydroxy group.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism.

-

Inhibition of ACC :

- The compound has been identified as a potent inhibitor of ACC, which plays a crucial role in lipid biosynthesis. By inhibiting this enzyme, the compound may reduce fatty acid synthesis and promote lipid metabolism, making it a candidate for treating metabolic disorders such as obesity and dyslipidemia .

- Impact on Cell Metabolism :

In Vitro Studies

- HepG2 Cell Line : In vitro studies using the HepG2 cell line demonstrated that this compound significantly reduced fatty acid synthesis when treated with doses less than 0.3 mg/kg .

| Study Parameter | Result |

|---|---|

| Cell Line | HepG2 |

| Treatment Dose | <0.3 mg/kg |

| Effect | Reduced fatty acid synthesis |

In Vivo Studies

- Animal Models : In animal studies, administration of the compound has shown promising results in reducing body weight and fat accumulation under high-fat diet conditions. The ED50 (effective dose for 50% of the population) was found to be less than 0.3 mg/kg, indicating high potency .

Safety Profile

The compound exhibits some toxicity; it is classified as harmful if swallowed and can cause skin irritation . This necessitates careful handling and consideration in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:

- Azetidine ring formation : Cyclization of precursor amines under basic conditions (e.g., K₂CO₃ in DMF) .

- Aminomethyl introduction : Reductive amination using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) to install the aminomethyl group .

- Hydroxy group retention : Use of mild oxidizing agents (e.g., H₂O₂ in acidic conditions) to preserve the hydroxyl moiety during synthesis .

- Final Boc protection and HCl salt formation : Treatment with tert-butyl dicarbonate (Boc₂O) followed by HCl in dioxane .

Yield optimization requires precise control of stoichiometry, temperature (0–25°C), and inert atmosphere to prevent side reactions.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Look for resonances at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–3.5 ppm (azetidine ring protons), and δ 4.5–5.0 ppm (hydroxy and aminomethyl protons) .

- ¹³C NMR : Confirm the Boc carbonyl signal near δ 155–160 ppm .

- Mass spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ or [M+Na]⁺ peaks, with exact mass matching theoretical values (e.g., 293.14 g/mol for C₁₀H₂₁ClN₂O₃) .

- Melting point : Consistent with hydrochloride salts (e.g., 248–250°C) .

- Elemental analysis : Verify C, H, N, and Cl percentages within ±0.4% of theoretical values .

Q. How can researchers purify this compound to achieve >95% purity, and what solvents are compatible?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) due to the compound’s moderate solubility in polar solvents .

- Column chromatography : Employ silica gel with eluents like CH₂Cl₂:MeOH (9:1) for baseline separation of byproducts .

- Lyophilization : For HCl salt stability, lyophilize aqueous solutions after adjusting pH to 3–4 with HCl .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved when using SHELX for structural refinement?

- Methodological Answer :

- Data collection : Ensure high-resolution (<1.0 Å) X-ray data to minimize errors in electron density maps .

- SHELXL refinement :

- Apply restraints for disordered tert-butyl groups using ISOR and DELU commands .

- Use TWIN/BASF commands if twinning is suspected (common in azetidine derivatives due to ring strain) .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/wR₂ convergence (<5% discrepancy) .

Q. What computational strategies are effective for predicting nucleophilic substitution reactivity at the azetidine ring?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level) for SN² reactions at the azetidine nitrogen .

- Molecular dynamics (MD) simulations : Simulate solvation effects (e.g., in DMSO or water) using GROMACS to assess steric hindrance from the tert-butyl group .

- Docking studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the hydroxy and aminomethyl groups .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?

- Methodological Answer :

- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans’ oxazolidinone) during aminomethylation, followed by enzymatic cleavage .

- Analytical techniques :

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (7:3) and 0.1% TFA for baseline separation .

- Circular dichroism (CD) : Compare experimental CD spectra with simulated data (TD-DFT) to confirm absolute configuration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data (e.g., aqueous vs. organic solvent solubility)?

- Methodological Answer :

- Controlled experiments : Re-measure solubility in standardized buffers (pH 4–7) and organic solvents (e.g., DMSO, EtOH) at 25°C .

- Ion-pair effects : Test counterion exchange (e.g., replacing HCl with trifluoroacetate) to assess salt-dependent solubility .

- Literature cross-validation : Compare results with structurally similar compounds (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.